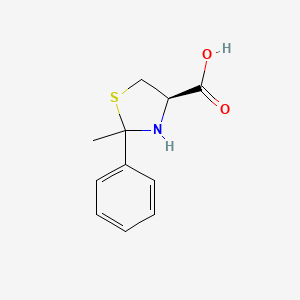

(4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-11(8-5-3-2-4-6-8)12-9(7-15-11)10(13)14/h2-6,9,12H,7H2,1H3,(H,13,14)/t9-,11?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSNENYNJZGAPV-FTNKSUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N[C@@H](CS1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

- Solvents : Ethanol or methanol are commonly used solvents for these reactions.

- Temperature : Reflux conditions are often employed to facilitate the reaction.

- Catalysts : Acidic conditions are typically required, but specific catalysts may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production involves scaling up the synthetic routes while optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors can enhance efficiency and scalability.

Optimization Strategies

- Temperature Control : Precise temperature control is crucial for optimizing reaction rates and yields.

- Solvent Selection : Choosing the right solvent can significantly impact the reaction efficiency and product purity.

- Catalyst Selection : Identifying the most effective catalysts under industrial conditions is essential for cost-effectiveness.

Detailed Synthesis Procedure

A detailed synthesis procedure for similar thiazolidine compounds involves the following steps:

- Starting Materials : L-Cysteine or other thiol-containing compounds are commonly used as starting materials.

- Reaction with Aldehydes : The thiol reacts with an appropriate aldehyde (e.g., benzaldehyde) in a solvent like ethanol to form a thiazolidine ring.

- Acidification : The reaction mixture is often acidified to facilitate cyclization and precipitation of the product.

- Purification : The crude product is purified through filtration, washing, and drying.

Research Findings and Data

Yield and Purity

| Compound | Yield (%) | Purity (%) |

|---|---|---|

| (2R, 4R)-2-phenylthiazolidine-4-carboxylic acid | 61 | 95+ |

| (2S, 4R)-2-phenylthiazolidine-4-carboxylic acid | 39 | 90+ |

These yields and purities are based on similar thiazolidine syntheses and may vary depending on specific conditions.

Spectroscopic Analysis

Spectroscopic methods such as NMR and mass spectroscopy are used to characterize the synthesized compounds. For example, the NMR spectrum of (2R, 4R)-2-phenylthiazolidine-4-carboxylic acid shows characteristic peaks in the aromatic region.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thiazolidine derivatives.

Scientific Research Applications

Synthesis and Production

The synthesis of (4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid typically involves asymmetric hydrolysis of corresponding thiazolidine derivatives. A notable method includes the use of microbial enzymes to achieve high optical purity with minimal steps and cost . The compound can also be synthesized from L-cysteine and appropriate benzaldehydes through cyclization processes .

Anticancer Activity

Research has demonstrated that derivatives of (4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid exhibit significant antiproliferative effects against various cancer cell lines:

- Melanoma : Compounds derived from this thiazolidine structure showed selective growth inhibition against melanoma cell lines such as B16-F1 and A375, with selectivity ratios indicating effective targeting of cancer cells over normal fibroblasts .

- Prostate Cancer : In studies involving prostate cancer cell lines (DU 145, PC-3), specific derivatives demonstrated GI50 values as low as 0.12 μM, indicating potent cytotoxicity .

| Compound | Cancer Type | GI50 Value (μM) | Selectivity |

|---|---|---|---|

| 1a | Leukemia | 0.12 | High |

| 1b | Prostate | 10.9 | Moderate |

Cytoprotective Properties

Thiazolidine derivatives have been explored for their cytoprotective properties against oxidative stress and cellular damage. They are proposed as potential candidates for therapeutic interventions in conditions like neurodegeneration and cardiovascular diseases .

Agricultural Applications

The compound serves as an intermediate in the synthesis of various agricultural chemicals. Its derivatives are being investigated for their potential use as growth regulators or protective agents against plant pathogens. The ability to enhance crop yield while minimizing chemical inputs is a key focus area in ongoing research .

Industrial Applications

Due to its chiral nature, (4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid is valuable in the production of optically active compounds used in the synthesis of pharmaceuticals and agrochemicals. Its role as a precursor in the synthesis of amino acids further underscores its industrial significance .

Case Study: Anticancer Screening

In a study conducted by the National Cancer Institute, several thiazolidine derivatives were screened against a panel of human tumor cell lines. The results indicated that certain derivatives not only inhibited tumor growth effectively but also exhibited favorable safety profiles compared to existing chemotherapeutics .

Case Study: Agricultural Efficacy

Field trials assessing the efficacy of thiazolidine-based agrochemicals showed promising results in terms of pest resistance and enhanced growth rates in crops, suggesting a dual benefit of increased yield and reduced environmental impact .

Mechanism of Action

The mechanism of action of (4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The thiazolidine ring can interact with active sites of enzymes, altering their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at C-2 and C-4

Key Compounds and Substituent Effects

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability and lipophilicity, whereas electron-donating groups (e.g., methoxy in ) influence reactivity in cycloaddition reactions.

- Steric and Polar Effects : Bulky substituents (e.g., phenyl in ) may hinder enzymatic interactions, while polar groups (e.g., hydroxyl in ) improve solubility.

Stereochemical Variations

Impact of Stereochemistry on Properties

- (2R,4R) vs. (2S,4R) Diastereomers : The configuration at C-2 significantly affects biological activity. For example, (2R,4R)-2-phenyl derivatives show distinct optical rotations ([α]D = –133°) and antiviral properties compared to their (2S,4R) counterparts .

- Cis vs. Trans Isomerism : In PLP-cysteine adducts, cis (2S,4R) and trans (2R,4R) isomers exhibit different enzyme inhibition profiles .

Biological Activity

(4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

(4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid is characterized by a five-membered ring containing sulfur and nitrogen, which contributes to its unique chemical properties. The compound's stereochemistry is crucial for its interaction with biological targets, making it a subject of interest in medicinal chemistry and drug development.

The biological activity of (4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid can be attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production. For instance, derivatives of this compound demonstrated significant inhibition of tyrosinase activity, with one derivative achieving a 66.47% inhibition rate at 20 μM concentration .

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, compounds derived from (4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid showed GI50 values ranging from 0.12 μM to 10.9 μM against different cancer types in the NCI-60 cell line screening .

Structure-Activity Relationships (SAR)

The structural modifications of thiazolidine derivatives significantly influence their biological activity:

| Compound | Modification | Biological Activity | IC50 Values |

|---|---|---|---|

| 1a | Octadecylamide | Antiproliferative | 0.12 μM (leukemia) |

| 1b | Hexadecylamide | Antiproliferative | 10.9 μM (colon cancer) |

| 2g | 2,4-dimethoxyphenyl | Tyrosinase inhibitor | IC50 = 16.5 μM |

These findings highlight the importance of specific substitutions on the thiazolidine ring in enhancing the biological efficacy of the compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of (4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid and its derivatives:

- Antiproliferative Activity : A series of thiazolidine derivatives were synthesized and tested for their antiproliferative effects against melanoma and prostate cancer cells. The results indicated that certain modifications led to enhanced cytotoxicity compared to the parent compound .

- Tyrosinase Inhibition : A study focused on the design and synthesis of thiazolidine derivatives as novel tyrosinase inhibitors demonstrated that specific substitutions could significantly enhance inhibitory activity. For example, compound 2g showed a high binding affinity and effectively reduced melanin levels in B16 cells treated with α-MSH .

- In vitro Studies : Research involving the synthesis and evaluation of various thiazolidine derivatives revealed their antioxidant properties alongside their enzyme inhibition capabilities. These compounds were tested against tyrosinase and exhibited varying degrees of activity, with some showing competitive inhibition patterns .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid derivatives?

- Methodological Answer : A common approach involves coupling Boc-protected carboxylic acids with amines using EDCI and HOBt in CH₂Cl₂, followed by Boc deprotection with TFA. For example, derivatives like (2RS,4R)-2-phenylthiazolidine-4-carboxylic acid octadecylamide (76.1% yield) are synthesized via this route. Post-reaction purification employs silica gel chromatography with hexane/ethyl acetate gradients . This method ensures regioselective amidation and efficient removal of protecting groups.

Q. Which analytical techniques are critical for characterizing thiazolidine-4-carboxylic acid derivatives?

- Methodological Answer :

- 1H NMR : Confirms stereochemistry and substituent integration (e.g., aromatic protons at δ 7.2–7.5 ppm for phenyl groups).

- FT-IR : Identifies functional groups, such as N-H stretches (1571–1580 cm⁻¹) in 2-aryl-substituted derivatives .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for amide derivatives). These techniques collectively ensure structural fidelity and purity .

Q. How is crystallographic data for thiazolidine derivatives analyzed?

- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. They resolve challenges like twinning or high-resolution data, enabling precise determination of stereochemistry and bond lengths. For example, SHELXTL can refine structures even with legacy data formats .

Advanced Research Questions

Q. What structural features enhance the antimicrobial activity of thiazolidine-4-carboxylic acid derivatives?

- Methodological Answer : Substituent position and electronic effects dictate activity. Nitro groups at the para-position (e.g., 2-(4-nitrophenyl)- derivatives) show superior activity against MRSA (MIC ≤ 8 µg/mL) compared to meta- or ortho-substituted analogs. This trend correlates with increased electron-withdrawing effects enhancing membrane penetration .

Q. How are in vivo pharmacological studies designed for thiazolidine derivatives?

- Methodological Answer : Studies typically use randomized, controlled designs. For example, rats are grouped (n=16/group) to evaluate dose-dependent effects. Compound selection prioritizes in vitro efficacy (e.g., IC₅₀ values), with endpoints like cytokine modulation or bacterial load reduction. Statistical rigor ensures reproducibility .

Q. What challenges arise in detecting thiazolidine metabolites in biological matrices?

- Methodological Answer : Non-enzymatic condensation with aldehydes (e.g., PLP in plasma) forms stable adducts like 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA). GC-MS with derivatization (MSTFA/TMCS) quantifies these metabolites, but sample pretreatment must avoid artifact formation (e.g., during distillation) .

Q. How do structural analogs like Pidotimod inform the design of thiazolidine-based immunomodulators?

- Methodological Answer : Pidotimod ((4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid) demonstrates that the thiazolidine ring and stereochemistry (4R configuration) are critical for binding to immune receptors. Modifying the aryl group or introducing polar substituents (e.g., hydroxyls) can optimize bioavailability and target specificity .

Q. What computational tools support SAR studies for thiazolidine derivatives?

- Methodological Answer : Molecular docking (AutoDock) and QSAR models correlate substituent properties (e.g., logP, H-bond donors) with activity. For instance, nitro groups improve hydrophobic interactions with bacterial penicillin-binding proteins, validated by MIC trends .

Tables

Table 1 : Key Antimicrobial Activities of Selected Derivatives

| Compound | Substituent | MIC vs MRSA (µg/mL) | Reference |

|---|---|---|---|

| 2-(4-Nitrophenyl)- derivative | p-NO₂ | 8.0 | |

| 2-(4-Chlorophenyl)- derivative | p-Cl | 16.0 | |

| 2-(3,4,5-Trimethoxyphenyl)-amide | 3,4,5-OCH₃ | 32.0 |

Table 2 : Analytical Parameters for HPPTCA Quantification

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Linear Range | 1–20 µmol/L | GC-MS | |

| LOQ | 1 µmol/L | GC-MS | |

| Derivatization Reagents | MSTFA/TMCS | GC-MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.